molecular formula C13H16Cl3NO2 B3246551 Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride CAS No. 1786209-63-9

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride

Cat. No. B3246551
CAS RN: 1786209-63-9
M. Wt: 324.6
InChI Key: MEKOTMLSZDVCNF-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride, also known as CPP-115, is a compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a critical role in the regulation of neuronal excitability and is involved in a wide range of physiological and pathological processes. In

Scientific Research Applications

  • Organic Intermediates in Wastewater Treatment : Research on the degradation of 2,4-dichlorophenoxyacetic acid using advanced oxidation processes for wastewater treatment identified transient products, including 2,4-dichlorophenol and related compounds. This study contributes to the understanding of chemical reactions involved in wastewater treatment processes (Yunfu. Sun & J. Pignatello, 1993).

  • Regioselective Synthesis in Organic Chemistry : The cyclization of certain ketone oximes has been shown to yield regioselectively synthesized quinolin-8-ols and tetrahydroquinolin-8-ols. These reactions are facilitated by the structural properties of the starting compounds, which include 2,4-dichlorophenyl-related moieties (Katsuya Uchiyama et al., 1998).

  • Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates : This research demonstrates the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, showcasing the potential for creating diverse chemical compounds using ultrasound irradiation. This method significantly reduces reaction times and enhances regioselectivity (P. Machado et al., 2011).

  • Triphenylphosphine-Catalyzed Synthesis : The research shows that ethyl 2-arylamino-2-oxo-acetates can react to form certain pyrrole dicarboxylates, which are important in the field of organic synthesis. Such reactions can lead to compounds with observable atropisomerism, a property relevant in stereochemistry and drug design (I. Yavari et al., 2005).

  • Learning and Memory Facilitation : A study on the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice suggests its potential in neuropharmacology. This compound, structurally related to the chemical , was found to have cognitive enhancement properties (Jiang Jing-ai, 2006).

  • Degradation Studies of Ovalbumin Glycopeptide : In a study focusing on the degradation of the ovalbumin glycopeptide, ethyl 2-amino-3,3-diethoxypropionate and related compounds were identified. These insights are relevant to the understanding of protein and polysaccharide degradation in biochemistry (S. David & A. Veyrières, 1969).

  • Synthesis and Biological Evaluation of Bromophenol Derivatives : This research indicates the synthesis and evaluation of bromophenol derivatives with a cyclopropyl moiety. Such studies are crucial in drug discovery and development, particularly in the search for new therapeutic agents (M. Boztaş et al., 2019).

properties

IUPAC Name

ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2.ClH/c1-2-18-13(17)12(16-9-4-5-9)10-6-3-8(14)7-11(10)15;/h3,6-7,9,12,16H,2,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKOTMLSZDVCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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